tert-butyl N-(2-ethylpiperidin-3-yl)carbamate, Mixture of diastereomers
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Overview
Description
Tert-butyl N-(2-ethylpiperidin-3-yl)carbamate: . Carbamates are derivatives of carbamic acid and are widely used in various industrial and pharmaceutical applications. This compound, in particular, is a mixture of diastereomers, meaning it contains two or more stereoisomers that are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-ethylpiperidin-3-yl)carbamate typically involves the reaction of 2-ethylpiperidin-3-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving the use of advanced purification techniques to obtain the desired diastereomeric mixture.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-ethylpiperidin-3-yl)carbamate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: : Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: : Substitution reactions can introduce different substituents at various positions on the piperidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Tert-butyl N-(2-ethylpiperidin-3-yl)carbamate: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound may serve as a ligand in biological studies, interacting with various enzymes and receptors.
Industry: : The compound can be used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which tert-butyl N-(2-ethylpiperidin-3-yl)carbamate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Tert-butyl N-(2-ethylpiperidin-3-yl)carbamate: can be compared with other similar compounds, such as:
Tert-butyl (3-ethylpiperidin-3-yl)carbamate
Tert-butyl (2-piperidin-3-ylethyl)carbamate
Tert-butyl (4-aminocyclohexyl)carbamate
These compounds share structural similarities but differ in their substituents and stereochemistry, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-(2-ethylpiperidin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-9-10(7-6-8-13-9)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEJESOEBXKMRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCCN1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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